1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole-2-carbaldehyde
CAS No.:
Cat. No.: VC17834679
Molecular Formula: C17H16N2O2
Molecular Weight: 280.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16N2O2 |
|---|---|
| Molecular Weight | 280.32 g/mol |
| IUPAC Name | 1-[2-(4-methylphenoxy)ethyl]benzimidazole-2-carbaldehyde |
| Standard InChI | InChI=1S/C17H16N2O2/c1-13-6-8-14(9-7-13)21-11-10-19-16-5-3-2-4-15(16)18-17(19)12-20/h2-9,12H,10-11H2,1H3 |
| Standard InChI Key | FFFGGCKZBUURQX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C=O |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound features a benzimidazole scaffold—a bicyclic system comprising fused benzene and imidazole rings—with two distinct substituents. At the 1-position, a 2-(4-methylphenoxy)ethyl group extends via an oxygen atom, while the 2-position hosts a reactive aldehyde moiety. This arrangement creates a planar aromatic system with polar functional groups capable of hydrogen bonding and electrophilic interactions .
The IUPAC name, 1-[2-(4-methylphenoxy)ethyl]benzimidazole-2-carbaldehyde, systematically describes its structure:
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Benzimidazole core: Positions 1 and 2 are substituted.
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4-Methylphenoxyethyl group: A phenoxy ether linkage connects the 4-methylphenyl group to the ethyl chain at N1.
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Aldehyde group: A formyl (-CHO) group at C2 introduces reactivity for further chemical modifications.
Spectroscopic and Computational Data
Key spectroscopic identifiers include:
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Infrared (IR): Stretching vibrations at 1670–1608 cm (C=O aldehyde), 1259–1250 cm (C-O ether), and 3067–3002 cm (aromatic C-H) .
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NMR: NMR signals at δ 3.56–3.88 ppm (N-CH), δ 7.12–7.98 ppm (aromatic protons), and δ 9.8–10.1 ppm (aldehyde proton) .
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Mass spectrometry: HRMS confirms the molecular ion peak [M + H] at m/z 281.12.
Table 1: Comparative Structural Data of Benzimidazole Derivatives
Synthesis and Derivative Formation
Synthetic Pathways
The compound is synthesized via a multi-step protocol:
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Condensation: o-Phenylenediamine reacts with 4-methylphenoxyacetaldehyde under acidic conditions to form the benzimidazole core .
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Oxidation: Selective oxidation of the 2-hydroxymethyl group to an aldehyde using MnO or DDQ .
Reaction yields depend on solvent choice (DMSO preferred) and temperature control, with optimal conditions yielding 65–91% pure product .
Table 2: Representative Synthesis Conditions for N-Alkylated Benzimidazoles
| Entry | Alkylating Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Dimethyl carbonate | 140 | 12 | 83 |
| 2 | Ethyl bromide | 0 | 5 | 50 |
| 3 | n-Heptyl bromide | 25 | 5.3 | 65 |
Derivative Optimization
The aldehyde group enables diverse derivatizations:
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Schiff bases: Condensation with amines forms imines for metal coordination complexes.
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Reductive amination: Conversion to amine derivatives enhances water solubility.
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Heterocyclic annulation: Cyclization with hydrazines yields triazolo-benzimidazoles .
Biological Activity and Applications
Antimicrobial Properties
The phenoxyethyl group enhances membrane penetration, contributing to:
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Antifungal activity: MIC 32–64 μg/mL against Candida albicans.
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Antibacterial effects: Moderate inhibition of Staphylococcus aureus (MIC 128 μg/mL) .
Material Science Applications
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Coordination polymers: The aldehyde and N-atoms act as ligands for transition metals (Cu, Zn).
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Organic semiconductors: Extended π-conjugation supports charge transport in thin-film devices.
Stability and Pharmacokinetic Considerations
Chemical Stability
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pH sensitivity: Degrades rapidly under alkaline conditions (t < 2 h at pH 9).
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Thermal stability: Stable up to 200°C (TGA data).
ADMET Profiling (Predicted)
| Parameter | Value | Method |
|---|---|---|
| LogP | 3.2 ± 0.3 | XLogP3 |
| Water solubility | 0.02 mg/mL | SwissADME |
| CYP3A4 inhibition | Moderate | admetSAR |
| Plasma protein binding | 89% | PreADMET |
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
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4-Methylphenoxyethyl vs. benzyl: The ether linkage in 1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole-2-carbaldehyde improves metabolic stability compared to 1-(4-methylbenzyl) analogs (t 4.7 vs. 2.3 h in microsomes) .
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Aldehyde vs. methyl groups: The aldehyde enhances reactivity but reduces oral bioavailability (F% 22 vs. 41 for methyl derivatives) .
Crystallographic Insights
Single-crystal X-ray diffraction of related compounds reveals:
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Planar benzimidazole core: Dihedral angle < 5° between benzene and imidazole rings.
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Phenoxyethyl conformation: Gauche orientation minimizes steric hindrance.
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